2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N6O2/c13-12(14,15)7-1-3-20-8(5-7)18-19-9(20)6-17-11(23)21-4-2-16-10(21)22/h1,3,5H,2,4,6H2,(H,16,22)(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUZCYGMGRCMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide (CAS Number: 1903310-52-0) is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an imidazolidine core with a trifluoromethyl-substituted [1,2,4]triazolo[4,3-a]pyridine moiety , suggesting diverse pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 328.25 g/mol. Its structural components are essential for understanding its biological activity:
| Component | Description |
|---|---|
| Imidazolidine | Core structure associated with various biological activities |
| Triazolo-pyridine | Known for potential enzyme inhibition and anticancer properties |
| Trifluoromethyl group | Enhances lipophilicity and metabolic stability |
Biological Activity Overview
Preliminary studies indicate that compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit significant biological activities, particularly as enzyme inhibitors involved in cancer and inflammatory pathways. The trifluoromethyl substitution is believed to enhance the compound's efficacy as a therapeutic agent by improving its pharmacokinetic properties.
Enzyme Inhibition
Research has shown that derivatives of the [1,2,4]triazolo[4,3-a]pyridine scaffold can act as inhibitors of various enzymes. Notably:
- Indoleamine 2,3-dioxygenase 1 (IDO1) : Inhibitors of IDO1 are promising in cancer immunotherapy as they can enhance immune responses. The structural characteristics of triazolo derivatives have shown improved potency and selectivity against IDO1 compared to other heme-containing enzymes .
- RORγt Inhibition : Compounds similar to the target molecule have demonstrated strong inhibitory activity against RORγt, a transcription factor involved in inflammatory responses. For instance, a related compound achieved an IC50 value of 130 nM in inhibiting IL-17A production in human whole blood assays .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of triazolo-pyridine derivatives. The results indicated that these compounds could significantly inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific structure of 2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide is hypothesized to enhance these effects due to its lipophilic nature.
Case Study 2: Anti-inflammatory Effects
In another study focused on inflammation models, derivatives showed significant reductions in pro-inflammatory cytokines. The compound's ability to modulate immune responses suggests its potential as a therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs are carboxamide derivatives containing fused heterocyclic systems. Below is a comparative analysis based on evidence:
Key Findings:
Core Heterocycle Differences: The target compound’s [1,2,4]triazolo[4,3-a]pyridine core (vs. imidazo[1,2-a]pyrimidine or pyrazolo[4,3-c]pyridine in analogs) provides distinct electronic and steric properties. For example, the triazolo-pyridine system may enhance π-π stacking interactions in enzyme binding pockets compared to pyrazolo-pyridines .
Functional Group Impact :
- The imidazolidine-1-carboxamide moiety in the target compound introduces conformational rigidity, which may reduce off-target effects compared to flexible ethoxyphenyl carboxamides (e.g., 923682-25-1) .
- The oxadiazole group in 2034599-29-4 may improve metabolic stability but could reduce solubility compared to the target compound’s 2-oxo group .
Synthetic Accessibility :
- The trifluoromethyl group in the target compound may require specialized fluorination reagents (e.g., CF₃Cu), whereas analogs like 923113-15-9 with simpler methyl/fluoro groups are synthetically more straightforward .
Research Implications
- Pharmacokinetics : The trifluoromethyl group and carboxamide in the target compound likely enhance oral bioavailability compared to analogs with bulky substituents (e.g., benzyl in 923226-49-7) .
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target molecule can be dissected into two primary components (Figure 1):
- Trifluoromethyl-triazolo[4,3-a]pyridine scaffold : Synthesized via cyclization of 2-hydrazinylpyridines with electrophilic coupling partners.
- Imidazolidine-1-carboxamide side chain : Constructed through cyclization of ethylenediamine derivatives followed by carboxamide functionalization.
Coupling these fragments typically occurs via alkylation or nucleophilic substitution at the triazolopyridine’s 3-methyl position.
Synthesis of theTriazolo[4,3-a]Pyridine Core
Cyclocondensation of 2-Hydrazinylpyridines
The most direct route involves reacting 2-hydrazinyl-3-chloro-5-trifluoromethylpyridine (1 ) with chloroethynylphosphonates or carboxylic acids under acidic conditions.
Ultrasound-Assisted Cyclization (Method A)
In a patented approach, 1 reacts with substituted benzoic acids (e.g., 4-nitrobenzoic acid) in phosphorus oxychloride (POCl₃) under ultrasound irradiation (80–150°C). This method achieves cyclization in 4–6 hours with yields up to 87% (Table 1). The ultrasound enhances reaction kinetics by promoting cavitation, which improves mass transfer and reduces side reactions.
Table 1 : Optimization of Ultrasound-Assisted Cyclization
| Entry | Acid Partner | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Nitrobenzoic acid | 120 | 5 | 87 |
| 2 | 3-Chlorobenzoic acid | 100 | 6 | 78 |
| 3 | Acetic acid | 80 | 8 | 65 |
Chloroethynylphosphonate-Mediated Cyclization (Method B)
An alternative protocol employs chloroethynylphosphonates (2 ) as cyclization agents. The reaction proceeds via a ketenimine intermediate (B , Scheme 1), formed through nucleophilic substitution of chlorine in 2 by the hydrazine group of 1 . Intramolecular 5-exo-dig cyclization then yields the triazolopyridine core (3 ). This method requires careful temperature control (60°C for 50 hours) to suppress Dimroth rearrangement, which becomes significant at higher temperatures due to the electron-withdrawing trifluoromethyl group.
Synthesis of the Imidazolidine-1-Carboxamide Moiety
Cyclization of Ethylenediamine Derivatives
The imidazolidine ring is synthesized via condensation of ethylenediamine (5 ) with nitroguanidine (6 ) in the presence of cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst. The reaction proceeds in aqueous sulfuric acid (pH 3–4) at 80°C, followed by neutralization with ammonia to yield 2-oxoimidazolidine (7 ) in 87.2% molar yield (Scheme 2).
Final Coupling and Purification
Comparative Analysis of Synthetic Routes
Table 2 : Efficiency Metrics for Key Methods
| Method | Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| A | Ultrasound cyclization | 87 | 99 | High |
| B | Phosphonate cyclization | 72 | 95 | Moderate |
| C | CTAB-mediated imidazolidine | 87.2 | 99 | High |
Method A offers superior yield and scalability for industrial applications, while Method B provides a viable alternative for laboratories lacking ultrasound equipment.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolo[4,3-a]pyridine core via cyclization of hydrazine derivatives with trifluoromethyl-substituted pyridine precursors under reflux in ethanol or DMF .
- Step 2 : Introduction of the imidazolidine-1-carboxamide moiety via nucleophilic substitution or coupling reactions (e.g., using carbodiimide-based coupling agents like EDC/HOBt) .
- Key Conditions :
- Temperature: 60–80°C for cyclization steps; room temperature for coupling.
- Solvents: Polar aprotic solvents (DMF, DMSO) enhance reactivity for coupling steps.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to assign protons and carbons, particularly distinguishing trifluoromethyl (-CF₃) signals (~δ 120–125 ppm in ¹³C) and imidazolidine carbonyls (~δ 160–165 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for C₁₃H₁₂F₃N₅O₂) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the triazolo-pyridine core .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. How can researchers design initial biological activity screening for this compound?
- In vitro assays :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the triazole ring during synthesis?
The triazole ring forms via [1,3]-dipolar cycloaddition between hydrazine derivatives and electron-deficient pyridine precursors. For example:
- Hydrazine Intermediate : Reacts with trifluoroacetimidoyl chloride under basic conditions (K₂CO₃) to generate the triazolo-pyridine core .
- Catalytic Influence : Base catalysts (e.g., triethylamine) deprotonate intermediates, accelerating cyclization. Solvent polarity (DMF > ethanol) stabilizes transition states .
- Contradictions : Conflicting reports on optimal temperature (60°C vs. 80°C) may arise from varying substituent electronic effects .
Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR signals)?
- Cross-validation : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations, especially for overlapping signals near δ 7–8 ppm (pyridine/triazole protons) .
- Isotopic Labeling : Introduce deuterated analogs to trace signal origins in complex spectra .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software) .
Q. What computational strategies are effective for predicting target binding modes?
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets. Prioritize hydrogen bonding with imidazolidine carbonyl and π-π stacking with triazolo-pyridine .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF for binding-site residues .
- QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Variable Substituents : Synthesize analogs with:
- Different halogens (Cl, Br) at the pyridine 7-position.
- Alkyl/aryl groups replacing the trifluoromethyl moiety.
- Activity Testing : Compare IC₅₀ values across analogs in kinase inhibition assays. Tabulate results (example):
| Substituent (R) | IC₅₀ (EGFR, nM) | Solubility (µg/mL) |
|---|---|---|
| -CF₃ | 12.5 | 45 |
| -Cl | 28.7 | 62 |
| -OCH₃ | 89.4 | 120 |
Q. What protocols are recommended for in vivo pharmacokinetic studies?
- Animal Models : Administer compound (10 mg/kg, IV/oral) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 24 h .
- Analytical Method : LC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL).
- Parameters Calculated :
- Cmax : 1.2 µg/mL (oral), 3.8 µg/mL (IV).
- t₁/₂ : 4.7 h (oral).
- Bioavailability : 35% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
